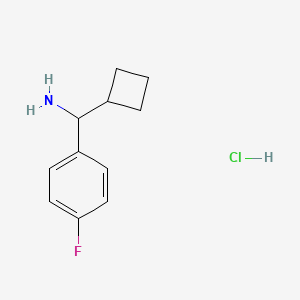
Cyclobutyl(4-fluorophenyl)methanamine hydrochloride
Overview
Description
Cyclobutyl(4-fluorophenyl)methanamine hydrochloride is a chemical compound with significant applications in scientific research and industry. It is known for its unique structure, which includes a cyclobutyl group attached to a fluorophenyl ring and an amine group, forming a hydrochloride salt.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclobutyl(4-fluorophenyl)methanone as the starting material.
Reduction Process: The ketone group is reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch Production: this compound is often produced in batch reactors, where precise control over reaction conditions ensures high purity and yield.
Purification: The compound is purified through recrystallization or other suitable methods to achieve the desired quality for industrial applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the amine group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can convert the compound back to its ketone form or other reduced derivatives.
Substitution: Substitution reactions can occur at the fluorophenyl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Various electrophiles and nucleophiles can be used to introduce different substituents.
Major Products Formed:
Oxidation Products: Nitro derivatives, carboxylic acids, and other oxidized forms.
Reduction Products: Cyclobutyl(4-fluorophenyl)methanone and other reduced derivatives.
Substitution Products: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Cyclobutyl(4-fluorophenyl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the synthesis of various drugs, including those targeting neurological disorders and inflammation.
Industry: The compound is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which Cyclobutyl(4-fluorophenyl)methanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.
Pathways Involved: It may modulate signaling pathways related to inflammation, neurotransmission, or other biological processes.
Comparison with Similar Compounds
Cyclobutyl(4-fluorophenyl)methanamine hydrochloride is compared with similar compounds to highlight its uniqueness:
Similar Compounds: Cyclobutyl(4-fluorophenyl)methanone, Cyclobutyl(4-fluorophenyl)methanol, and other fluorophenyl derivatives.
Uniqueness: The presence of the amine group and the hydrochloride salt form distinguishes it from its counterparts, providing unique chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
cyclobutyl-(4-fluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8;/h4-8,11H,1-3,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXVMKOMLIVGAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=C(C=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1489417.png)
![O-[2-(trifluoromethoxy)ethyl]hydroxylamine hydrochloride](/img/structure/B1489419.png)


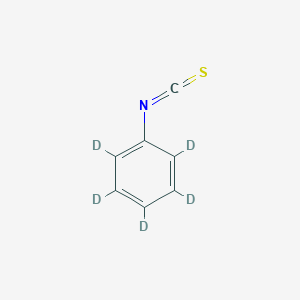

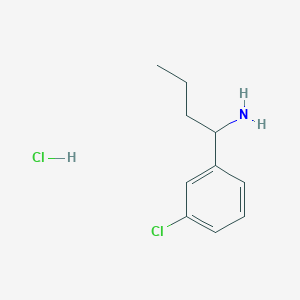
![4-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1489427.png)
![1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione hydrochloride](/img/structure/B1489429.png)
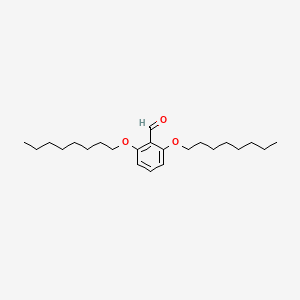
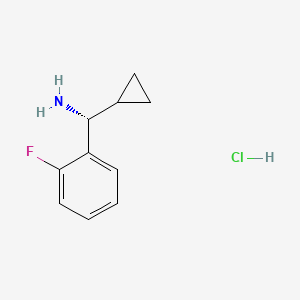
![N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride](/img/structure/B1489432.png)
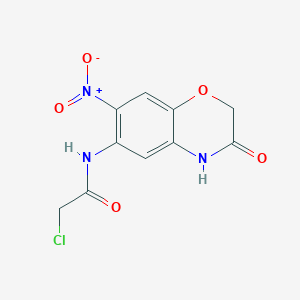
![7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1489436.png)
